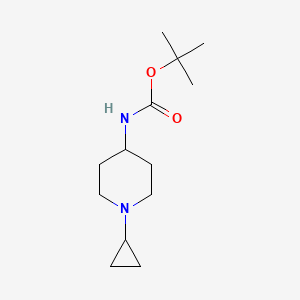

4-(Boc-amino)-1-cyclopropyl-piperidine

Descripción general

Descripción

4-(Boc-amino)-1-cyclopropyl-piperidine is a chemical compound that features a piperidine ring substituted with a cyclopropyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)-1-cyclopropyl-piperidine typically involves the protection of the amino group on the piperidine ring with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclopropyl group can be introduced through various methods, including cyclopropanation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and efficient processes. These may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(Boc-amino)-1-cyclopropyl-piperidine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the cyclopropyl group or other parts of the molecule.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.

Aplicaciones Científicas De Investigación

4-(Boc-amino)-1-cyclopropyl-piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a building block in the development of pharmaceutical compounds, including potential drug candidates.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of 4-(Boc-amino)-1-cyclopropyl-piperidine involves its interaction with various molecular targets. The Boc group provides protection to the amino group, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in further chemical reactions, facilitating the synthesis of more complex structures.

Comparación Con Compuestos Similares

Similar Compounds

4-(Boc-amino)piperidine: Similar structure but lacks the cyclopropyl group.

4-(Boc-amino)phenol: Contains a phenol group instead of a piperidine ring.

N-Boc-piperidine: A simpler structure with only the Boc-protected piperidine ring.

Uniqueness

4-(Boc-amino)-1-cyclopropyl-piperidine is unique due to the presence of both the cyclopropyl group and the Boc-protected amino group. This combination allows for specific reactivity and applications that are not possible with simpler analogs.

Actividad Biológica

4-(Boc-amino)-1-cyclopropyl-piperidine is a piperidine derivative that has garnered attention for its potential biological activities. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino function, which can influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Piperidine Ring : A six-membered saturated nitrogen-containing ring.

- Cyclopropyl Group : A three-membered carbon ring attached to the piperidine.

- Boc Group : A protective group that enhances stability and solubility.

The presence of these functional groups can significantly affect the compound's interaction with biological targets.

Target Interactions

This compound is hypothesized to interact with various receptors and enzymes. Similar compounds have shown affinity for G-protein coupled receptors (GPCRs) and other signaling proteins, suggesting that this compound may modulate cellular signaling pathways .

Biochemical Pathways

The compound is believed to influence several biochemical pathways:

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, impacting metabolic processes.

- Gene Expression : By interacting with transcription factors, it can alter gene expression profiles, influencing cell proliferation and apoptosis .

Antiviral Activity

Research has indicated that derivatives of piperidine, including compounds structurally related to this compound, exhibit antiviral properties. For instance, studies have demonstrated that certain piperidine derivatives can inhibit HIV-1 by targeting the CCR5 receptor, achieving IC₅₀ values in the nanomolar range . This suggests potential therapeutic applications in antiviral drug development.

Cellular Effects

The compound's effects on cellular processes have been documented in various studies:

- Cell Proliferation : It has been shown to promote cell growth in certain cancer cell lines while inducing apoptosis in others, indicating a dose-dependent effect .

- Signal Transduction : Modulation of signaling pathways related to inflammation and metabolism has been observed, potentially contributing to its therapeutic efficacy in metabolic disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Propiedades

IUPAC Name |

tert-butyl N-(1-cyclopropylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-6-8-15(9-7-10)11-4-5-11/h10-11H,4-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPWESLNMUXZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609857 | |

| Record name | tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534595-68-1 | |

| Record name | tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.